molecular formula C9H17NO B078369 4-Pent-2-en-3-ylmorpholine CAS No. 13654-48-3

4-Pent-2-en-3-ylmorpholine

Cat. No. B078369
Key on ui cas rn: 13654-48-3
M. Wt: 155.24 g/mol
InChI Key: IVDKYUOUZKYWNU-UHFFFAOYSA-N
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Patent
US04188341

Procedure details

26.1 g (0.168 mole) of N-(3-pent-2-enyl)-morpholine is slowly added dropwise to a solution, cooled to 0°, of 16.8 g (0.3 mole) of freshly distilled acrolein in 150 ml of dioxane, with the temperature rising to 5° C. After completion of the addition, stirring is maintained for half an hour with ice-cooling, and the mixture is then allowed to stand overnight. The solvent is afterwards evaporated off and the oil obtained as residue is dissolved in 120 ml of 20% aqueous hydrochloric acid. On stirring of the acidified solution at room temperature, there precipitates an oil which, after one to two days' stirring, is taken up in ether. The aqueous phase is extracted a further five times with ether. The combined ether phases are dried over magnesium sulphate and the ether is distilled off. There is obtained 18.5 g of crude 2,6-dimethyl-cyclohex-2-en-1-one in the form of oil, which yields, after distillation in a water-jet vacuum, 15.0 g of 2,6-dimethyl-cyclohex-2-en-1-one (72% of theory); b.p. 62°-63° C./ 10 Torr.
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]=[C:3](N1CCOCC1)[CH2:4][CH3:5].[CH:12]([CH:14]=[CH2:15])=[O:13]>O1CCOCC1.Cl>[CH3:15][C:14]1[C:12](=[O:13])[CH:2]([CH3:1])[CH2:3][CH2:4][CH:5]=1

Inputs

Step One
Name
Quantity
26.1 g
Type
reactant
Smiles
CC=C(CC)N1CCOCC1
Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 5° C
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for half an hour with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The solvent is afterwards evaporated off
CUSTOM
Type
CUSTOM
Details
the oil obtained as residue
STIRRING
Type
STIRRING
Details
On stirring of the acidified solution at room temperature
CUSTOM
Type
CUSTOM
Details
there precipitates an oil which
STIRRING
Type
STIRRING
Details
after one to two days' stirring
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted a further five times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether phases are dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the ether is distilled off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C(C(CCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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